molecular formula C19H20ClN5OS B2912379 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide CAS No. 578747-33-8

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

Cat. No. B2912379
M. Wt: 401.91
InChI Key: QLVHTEBSVPMJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of 2-aminothiazole, which is a heterocyclic compound containing both sulfur and nitrogen in the ring . The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 2-aminothiazole derivatives are generally synthesized through reactions involving α-halo carbonyl compounds with thioureas or thioamides .

Future Directions

The development of anticancer drug resistance significantly restricts the clinical efficacy of most commonly prescribed anticancer drugs . Therefore, there is significant interest in the synthesis of heterocycle-incorporated compounds like this one as potential scaffolds in the pharmaceutical sector . The information on 2-aminothiazole derivatives will be useful for future innovation .

properties

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5OS/c1-11-8-12(2)17(13(3)9-11)22-16(26)10-27-19-24-23-18(25(19)21)14-6-4-5-7-15(14)20/h4-9H,10,21H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVHTEBSVPMJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

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